molecular formula C32H40BrN3O8Si B12745588 methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate CAS No. 129953-15-7

methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B12745588
CAS No.: 129953-15-7
M. Wt: 702.7 g/mol
InChI Key: JOFAXIKTXNNFTO-HYJWCJBQSA-N
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Description

Methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the bromomethyl group and the tert-butyl(dimethyl)silyl group. The final steps involve the addition of the trimethoxyindole moiety and the esterification to form the methyl ester. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethoxyindole moiety may interact with specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds to methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate include:

    Methyl (2R)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methylpropanoate: Similar in structure but lacks the indole moiety.

    [(2R,3S)-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-oxiranyl]methanol: Contains a similar silyl group but has an oxirane ring instead of the indole structure.

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties.

Properties

CAS No.

129953-15-7

Molecular Formula

C32H40BrN3O8Si

Molecular Weight

702.7 g/mol

IUPAC Name

methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C32H40BrN3O8Si/c1-31(2,3)45(9,10)44-20-13-19-22(23-25(20)35-32(4,28(23)37)30(39)43-8)17(14-33)15-36(19)29(38)18-11-16-12-21(40-5)26(41-6)27(42-7)24(16)34-18/h11-13,17,34-35H,14-15H2,1-10H3/t17-,32-/m1/s1

InChI Key

JOFAXIKTXNNFTO-HYJWCJBQSA-N

Isomeric SMILES

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC

Origin of Product

United States

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